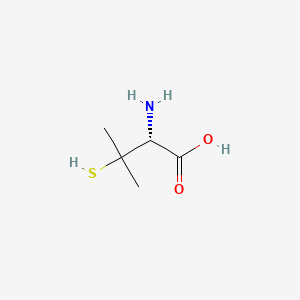
L-Penicillamine
Overview
Description
DL-Penicillamine is a chiral compound with significant medical applications. It is a derivative of penicillin and is known for its chelating properties, which make it effective in binding and removing heavy metals from the body. This compound is used in the treatment of various conditions, including Wilson’s disease, cystinuria, and rheumatoid arthritis .
Scientific Research Applications
DL-Penicillamine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions. In biology, it is used to investigate the role of heavy metals in biological systems. In medicine, it is used to treat conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis. Additionally, it has applications in the treatment of heavy metal poisoning and as an immunosuppressant in certain autoimmune diseases .
Mechanism of Action
The mechanism of action of DL-Penicillamine involves its ability to bind to heavy metals and form stable complexes. This binding prevents the metals from participating in harmful biochemical reactions and facilitates their excretion from the body. The compound also has immunosuppressive properties, which are beneficial in the treatment of rheumatoid arthritis. It inhibits the activity of macrophages and decreases the production of interleukin-1, a pro-inflammatory cytokine .
Safety and Hazards
Future Directions
There are promising new therapies for diseases treated by L-Penicillamine that demonstrate the potential to reduce stone events and improve the quality of life for patients without the side effects of current therapies . The potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors are being explored .
Biochemical Analysis
Biochemical Properties
L-Penicillamine is known to interact with various biomolecules. It is used as a chelating agent, binding to accumulated copper in patients with Wilson’s disease, allowing it to be eliminated in the urine . In cystinuria, this compound binds with cysteine to yield a mixed disulfide which is more soluble than cystine .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It is used as a form of immunosuppression to treat rheumatoid arthritis, where it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a chelating agent. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, this compound inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be seen after a period of treatment, with improvements in conditions like Wilson’s disease and rheumatoid arthritis observed after continued use .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It is known that the drug’s effects can vary based on the dosage and duration of treatment .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the conditions it treats. For instance, in Wilson’s disease, it plays a role in the metabolism of copper, helping to remove excess copper from the body .
Preparation Methods
DL-Penicillamine can be synthesized through several methods. One common synthetic route involves the reaction of penicillin with hydrochloric acid, followed by hydrolysis to yield penicillamine. Industrial production methods often involve microbial fermentation processes, where specific strains of bacteria are used to produce the compound .
Chemical Reactions Analysis
DL-Penicillamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form complexes with heavy metals such as copper, lead, and mercury. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions are metathis compound complexes, which are then excreted from the body .
Comparison with Similar Compounds
DL-Penicillamine is structurally similar to cysteine, an amino acid containing a thiol group. it has two additional methyl groups, which enhance its chelating properties. Similar compounds include dimercaprol and ethylenediaminetetraacetic acid (EDTA), both of which are also used as chelating agents. Dthis compound is unique in its ability to specifically target copper ions, making it particularly effective in the treatment of Wilson’s disease .
properties
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Penicillamine exert its antivitamin B6 activity?
A1: this compound acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.
Q2: How does this compound affect the growth of E. coli?
A2: this compound inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by this compound's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.
Q3: What are the downstream effects of this compound's interaction with copper in Wilson's Disease?
A3: this compound chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.
Q4: What is the role of this compound in modulating nitric oxide (NO)-induced cell injury?
A4: While this compound itself can be nitrosylated to form S-nitroso-N-acetyl-D,this compound (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol.
Q6: Is there any spectroscopic data available to differentiate this compound from its enantiomer, D-Penicillamine?
A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate this compound from D-Penicillamine and Dthis compound []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.
Q7: Has this compound been used in material science applications?
A7: Yes, this compound has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.
Q8: Does this compound exhibit any catalytic properties?
A8: While not a catalyst in the traditional sense, this compound plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, this compound facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of this compound with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.
Q10: How does the structure of this compound contribute to its anti-oxytocin activity?
A10: Research on oxytocin analogues reveals that modifications to the structure of this compound can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with this compound, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of this compound at position 1 are crucial for interfering with oxytocin's interaction with its receptor.
Q11: Does the chirality of Penicillamine affect its biological activity?
A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and this compound exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].
Q12: What are the SHE considerations associated with this compound use and handling?
A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle this compound with appropriate safety measures. Like many pharmaceuticals, this compound may pose risks if not handled appropriately during manufacturing, use, and disposal.
Q13: How does this compound impact the growth of Sarcoma 180 tumor cells in vivo?
A13: this compound demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to this compound's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.
Q14: What are the potential toxicities associated with this compound administration?
A14: While not the focus of this Q&A, it's important to acknowledge that this compound can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during this compound therapy.
Q15: What were the early clinical applications of Penicillamine?
A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.
Q16: When was the anti-vitamin B6 activity of this compound first reported?
A16: The anti-pyridoxine activity of this compound was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with this compound therapy.
Q17: How does the research on this compound bridge different scientific disciplines?
A17: The research on this compound exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], this compound has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



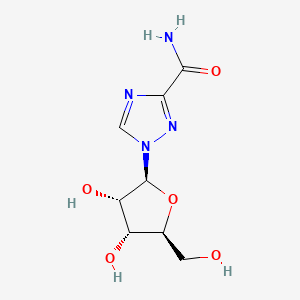
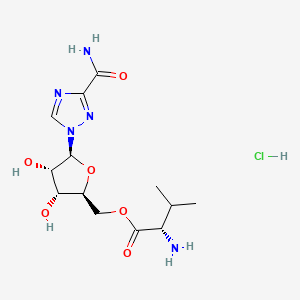

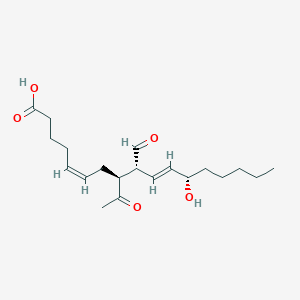
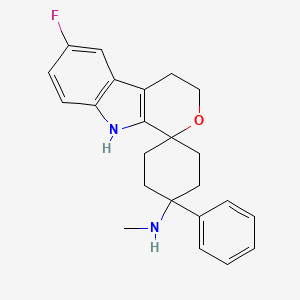
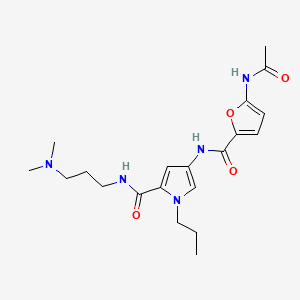
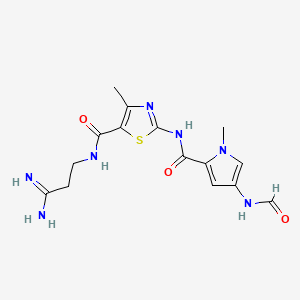

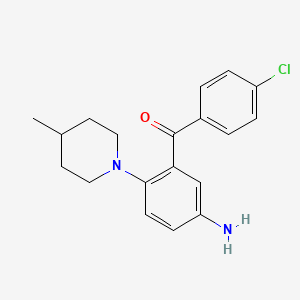
![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide](/img/structure/B1675203.png)
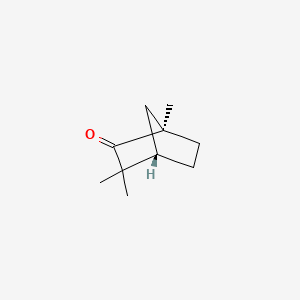
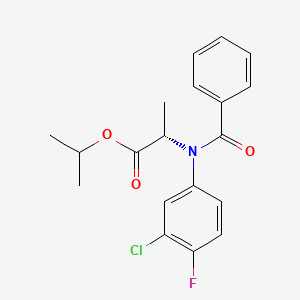
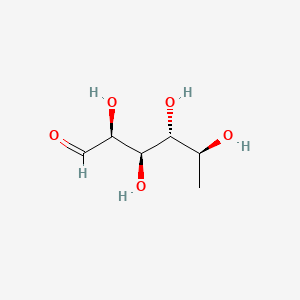
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)